2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole
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Overview
Description
2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole is an organic compound with the molecular formula C11H19N3S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole typically involves the reaction of thiazole derivatives with piperazine. One common method includes the alkylation of 2-isopropylthiazole with piperazine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The piperazine moiety may enhance the compound’s binding affinity to biological targets, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-4-methylthiazole: A related compound with a similar thiazole structure but different substituents.
Thiazole derivatives: Compounds such as sulfathiazole, ritonavir, and abafungin, which share the thiazole ring but have different functional groups and applications.
Uniqueness
2-Isopropyl-4-(piperazin-1-ylmethyl)thiazole is unique due to the presence of both the isopropyl and piperazine groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N3S |
---|---|
Molecular Weight |
225.36 g/mol |
IUPAC Name |
4-(piperazin-1-ylmethyl)-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C11H19N3S/c1-9(2)11-13-10(8-15-11)7-14-5-3-12-4-6-14/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
AUNQOTQCEFCRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN2CCNCC2 |
Origin of Product |
United States |
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